Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride
Description
Nomenclature and Structural Identification
Systematic IUPAC Nomenclature and CAS Registry Information
The compound’s systematic IUPAC name is methyl 2-[(2-methylbenzyl)amino]acetate hydrochloride , reflecting its esterified glycine backbone substituted with a 2-methylbenzyl group at the amino nitrogen. The hydrochloride salt form is critical for solubility and stability in synthetic applications.
Table 1: Registry and molecular identifiers
The CAS registry ambiguity (186202-99-3 vs. 60421-20-7) arises from divergent salt-form registrations, though 186202-99-3 is widely accepted for the hydrochloride.
Structural Relationship to Benzyl-Substituted Amino Acid Esters
This compound belongs to a broader class of N-benzyl amino acid esters, characterized by aromatic substitutions on the glycine backbone. Key structural comparisons include:
Table 2: Structural analogs and derivatives
The 2-methylbenzyl group enhances steric hindrance compared to unsubstituted benzyl analogs, influencing reactivity in nucleophilic acyl substitutions. The ester moiety (methyl group) facilitates hydrolysis under basic conditions, a trait shared with glycine methyl ester derivatives.
Stereochemical Considerations in Chiral Derivatives
While the parent compound lacks chiral centers due to its glycine backbone, stereochemistry becomes significant in derivatives with asymmetric carbons. For example:
- Alanine-based analogs : Substituting glycine with alanine introduces a chiral α-carbon, as seen in N-benzyl-D-alanine methyl ester hydrochloride (CAS 95071-12-8), which adopts the D-configuration.
- Benzyl group modifications : Introducing substituents to the benzyl ring’s ortho or para positions could create axial chirality, though this is not observed in the current structure.
Stereochemical stability:
The absence of chiral centers in methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride simplifies its synthetic handling, as no enantiomeric resolution is required. However, chiral variants (e.g., alanine derivatives) necessitate asymmetric synthesis or chiral chromatography for isolation.
Properties
IUPAC Name |
methyl 2-[(2-methylphenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRLXJIXCWQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 2-methylbenzylamine with methyl chloroacetate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. It may also interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Electronic Effects
Electron-Withdrawing Groups (EWGs):
- Chlorine () and trifluoromethyl () substituents increase lipophilicity and resistance to enzymatic degradation. The CF₃ group () significantly lowers electron density at the phenyl ring, altering binding affinity in receptor interactions .
- Fluorine () enhances polarity and metabolic stability due to its electronegativity .
- The 2,6-dimethylphenyl analog () demonstrates reduced reactivity due to steric shielding .
Steric and Conformational Effects
Heteroatom Modifications
Biological Activity
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride, a compound with significant pharmacological interest, has been the focus of various studies aimed at elucidating its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H14ClN O2
- Molecular Weight : Approximately 219.68 g/mol
- CAS Number : 186202-99-3
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic formulations.
Research indicates that this compound interacts with various biological targets, primarily through:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways.
- Receptor Interactions : It exhibits binding affinity to specific receptors, which may influence neurotransmitter systems and cellular signaling pathways.
Pharmacological Effects
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Methicillin-resistant S. aureus (MRSA) 1 μg/mL Vancomycin-resistant Enterococcus (VRE) 1 μg/mL -
Cytotoxicity :
- The compound's cytotoxic effects have been assessed using various cancer cell lines. Notably, it displayed selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells.
Cell Line IC50 (μM) MDA-MB-231 (Breast Cancer) 0.126 MCF10A (Normal Breast) >20
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth and metastasis compared to control groups. The compound was administered at a dose of 40 mg/kg daily for three weeks, leading to a notable reduction in tumor volume and improved survival rates.
- Neuropharmacological Assessment : Another study investigated the effects of the compound on neurotransmitter release in vitro. Results indicated that it could enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders.
Safety Profile
Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Subacute toxicity studies in mice revealed no significant adverse effects at doses up to 40 mg/kg over extended periods.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a two-step process:
Amine alkylation : React 2-methylbenzylamine with methyl 2-bromoacetate in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to facilitate nucleophilic substitution.
Hydrochloride salt formation : Treat the free amine intermediate with HCl in anhydrous ether or methanol.
Yield Optimization :
- Use Boc-protected intermediates to prevent side reactions during alkylation (e.g., tert-butyl 2-(methylamino)acetate hydrochloride synthesis in ).
- Monitor reaction progress via TLC or HPLC to minimize over-alkylation byproducts.
- For salt formation, ensure stoichiometric HCl addition and controlled crystallization conditions (e.g., slow evaporation) .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the 2-methylphenyl group (aromatic protons at δ 6.8–7.2 ppm), methyl ester (δ 3.7 ppm), and amine hydrochloride (broad peak at δ 8–10 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₆ClNO₂).
- HPLC Purity Analysis : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to detect impurities at 254 nm. Compare retention times with reference standards (e.g., ’s impurity profiling methods) .
Basic: What are the critical stability considerations for storing this compound in a research setting?
Methodological Answer:
- Moisture Sensitivity : Store in sealed, desiccated containers at -20°C to prevent hydrolysis of the ester or amine hydrochloride groups.
- Light Protection : Use amber vials to avoid photodegradation of the aromatic moiety.
- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life, as described for similar hydrochlorides in and .
Advanced: How can researchers design in vitro pharmacological studies to evaluate its therapeutic potential, given structural analogs in oncology or antiviral research?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases implicated in cancer or viral replication, as structurally related isoxazole and thiazole derivatives show activity in these pathways ().
- Assay Design :
- Use fluorescence-based enzyme inhibition assays (e.g., SARS-CoV-2 3CL protease) with IC₅₀ determination.
- Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices.
- Data Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and molecular docking to predict binding poses .
Advanced: How should contradictory data in receptor-binding studies be resolved (e.g., conflicting IC₅₀ values across labs)?
Methodological Answer:
- Impurity Analysis : Quantify byproducts (e.g., ester hydrolysis products) via HPLC-MS, referencing impurity standards like those in .
- Orthogonal Assays : Confirm activity using SPR (binding kinetics) and cellular assays (e.g., cAMP modulation for GPCR targets).
- Buffer Optimization : Test activity in varying pH and ionic strength buffers to identify assay-specific artifacts (e.g., ’s biomolecule labeling protocols) .
Advanced: What strategies isolate and identify synthetic impurities or degradation products in batch-to-batch syntheses?
Methodological Answer:
- Preparative HPLC : Use a semi-preparative C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to isolate impurities.
- Structural Elucidation : Apply HR-MS/MS and 2D NMR (COSY, HSQC) to characterize unknown peaks.
- Reference Standards : Compare with pharmacopeial impurity profiles (e.g., EP/ICH guidelines in ) to classify impurities as genotoxic or benign .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), solubility, and CYP450 inhibition.
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., esterase-mediated hydrolysis) using Schrödinger’s Metabolizer module.
- Permeability : Apply PAMPA assays or Caco-2 cell models to assess intestinal absorption, referencing methods in for amino acid derivatives .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
